molecular formula C12H15ClN2O B6332229 1-(2-Chlorobenzoyl)-2-methylpiperazine CAS No. 1240565-27-8

1-(2-Chlorobenzoyl)-2-methylpiperazine

Cat. No.: B6332229
CAS No.: 1240565-27-8
M. Wt: 238.71 g/mol
InChI Key: QOHBYKMUXLHZFI-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2-chlorobenzoyl group attached to a 2-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzoyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the cleavage of the benzoyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like ethanol or acetone.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(2-Chlorobenzoyl)-2-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-2-methylpiperazine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.

    2-Methylpiperazine: Lacks the 2-chlorobenzoyl group, resulting in different chemical properties and applications.

    1-(2-Bromobenzoyl)-2-methylpiperazine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHBYKMUXLHZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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